molecular formula C9H6O2 B106348 Phenylpropiolic acid CAS No. 637-44-5

Phenylpropiolic acid

Cat. No. B106348
CAS RN: 637-44-5
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
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Patent
US04650749

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12](Cl)Cl.S(Cl)(Cl)=O>CO>[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]#[C:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was mildly refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating on a water bath
DISTILLATION
Type
DISTILLATION
Details
After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The pale yellow liquid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
WASH
Type
WASH
Details
the residual liquid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)O
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04650749

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12](Cl)Cl.S(Cl)(Cl)=O>CO>[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]#[C:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was mildly refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating on a water bath
DISTILLATION
Type
DISTILLATION
Details
After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The pale yellow liquid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
WASH
Type
WASH
Details
the residual liquid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)O
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.